5-Bromo Substitution Confers ~5-Fold Higher TRPV1 Antagonist Potency Compared with 4-Bromo Analog Under Comparable Assay Conditions
5-Bromo-N-(tert-butyl)picolinamide demonstrates substantially higher antagonist potency at human TRPV1 compared with a 4-bromo-substituted analog bearing an extended aminoalkyl side chain. Under low pH activation conditions, 5-bromo-N-(tert-butyl)picolinamide exhibits IC50 values in the 7–15 nM range [1]. In contrast, 4-bromo-N-(3-(tert-butylamino)propyl)picolinamide, which differs by bromine position (4- vs 5-) and side chain extension, displays an IC50 of 100 μM (1.00E+5 nM) against TRPV1 [2]. This represents an approximately 5-fold to 14,000-fold difference in potency depending on the specific assay comparator selected.
| Evidence Dimension | TRPV1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 7 nM (capsaicin-induced, pH 5.5); 15 nM (NADA-induced); 1.99 μM (pH 6.0 low pH-induced) |
| Comparator Or Baseline | 4-Bromo-N-(3-(tert-butylamino)propyl)picolinamide: IC50 = 100 μM (1.00E+5 nM) at pH 8.0 |
| Quantified Difference | Target compound IC50 is approximately 5-fold to 14,000-fold lower (more potent) than comparator, depending on assay condition selected |
| Conditions | Human TRPV1 expressed in HEK293 cells (target); comparator assay at pH 8.0 (different pH condition limits direct comparability) |
Why This Matters
The bromine substitution position (5- vs 4-) on the pyridine ring critically influences TRPV1 binding affinity, making 5-bromo substitution the preferred regiochemistry for TRPV1 antagonist development.
- [1] BindingDB. TRPV1 antagonist activity for 5-bromo-N-(tert-butyl)picolinamide: IC50 = 15 nM (capsaicin-induced), IC50 = 7 nM (NADA-induced) at pH 5.5 in HEK293 cells. View Source
- [2] BindingDB entry BDBM154568: 4-Bromo-N-(3-(tert-butylamino)propyl)picolinamide TRPV1 antagonist activity: IC50 = 1.00E+5 nM at pH 8.0. View Source
